

Quantum Chemical Analysis of 2-Methyl-3-phenylbutanoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 2-Methyl-3-phenylbutanoic acid

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[City, State] – December 21, 2025 – A comprehensive technical guide on the quantum chemical calculations for **2-Methyl-3-phenylbutanoic acid** remains a subject of ongoing research, as publicly available, in-depth computational studies on this specific molecule are limited. This document serves as a foundational guide for researchers, scientists, and drug development professionals, outlining the standard theoretical methodologies and potential applications for such an analysis.

While specific experimental data from quantum chemical calculations for **2-Methyl-3-phenylbutanoic acid** is not readily available in published literature, this guide presents the typical computational protocols and the nature of the data that would be generated. The information herein is based on established principles of computational chemistry and quantum mechanics.

Molecular Properties and Structure

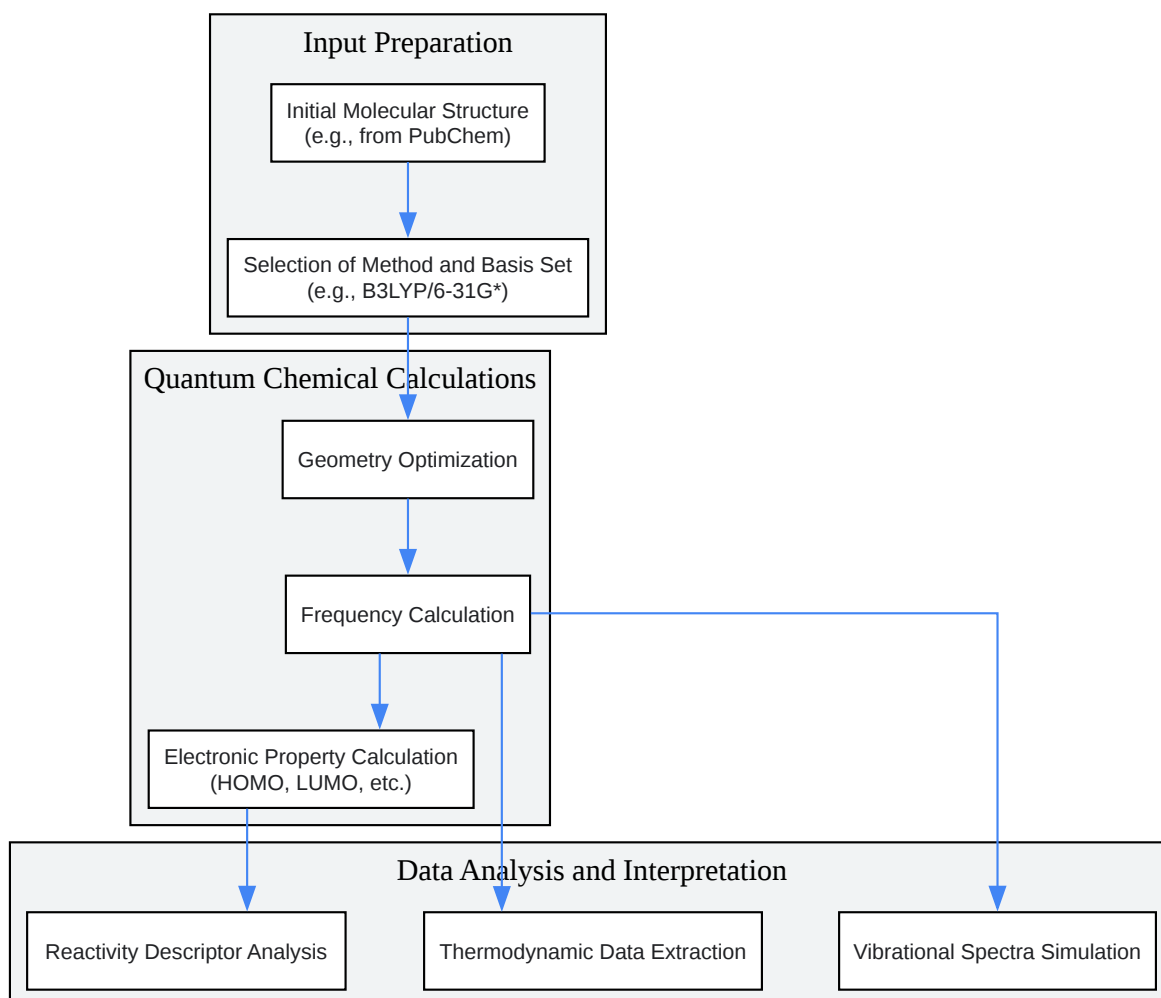
2-Methyl-3-phenylbutanoic acid, with the chemical formula $C_{11}H_{14}O_2$, is a carboxylic acid containing a phenyl group and two methyl groups.^{[1][2]} Its structure presents interesting stereochemical possibilities and conformational flexibility, making it a candidate for theoretical investigation to understand its electronic and structural properties. Basic computed properties for this molecule are available in public databases.^{[1][2]}

Theoretical Framework for Quantum Chemical Calculations

A detailed theoretical investigation of **2-Methyl-3-phenylbutanoic acid** would typically involve Density Functional Theory (DFT) calculations. This approach provides a good balance between computational cost and accuracy for molecules of this size.

Computational Workflow

The logical workflow for performing quantum chemical calculations on **2-Methyl-3-phenylbutanoic acid** is outlined below. This process would involve geometry optimization, frequency analysis, and the calculation of various electronic properties.



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Caption: A typical workflow for quantum chemical calculations.

Hypothetical Data Presentation

Should quantum chemical calculations be performed, the resulting data would be organized into tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Hypothetical)

This table would present the bond lengths, bond angles, and dihedral angles of the lowest energy conformer of **2-Methyl-3-phenylbutanoic acid** as calculated by a specified theoretical method.

Parameter	Bond/Angle/Dihedral	Calculated Value (Å or °)
Bond Length	C α - C β	Value
C=O	Value	Value
O-H	Value	
Bond Angle	C α - C β - C γ	Value
O=C-O	Value	Value
Dihedral Angle	H-O-C=O	

Table 2: Calculated Vibrational Frequencies (Hypothetical)

This table would list the key vibrational frequencies and their corresponding assignments, which are crucial for interpreting experimental infrared (IR) and Raman spectra.

Frequency (cm ⁻¹)	Vibrational Mode Assignment	Intensity (km/mol)
Value	O-H stretch	Value
Value	C=O stretch	Value
Value	Phenyl ring C-H stretch	Value
Value	C-H bend	Value

Table 3: Electronic Properties (Hypothetical)

This table would summarize important electronic properties derived from the calculations, which are essential for understanding the molecule's reactivity and kinetic stability.

Property	Value (eV)
HOMO Energy	Value
LUMO Energy	Value
HOMO-LUMO Gap	Value
Ionization Potential	Value
Electron Affinity	Value

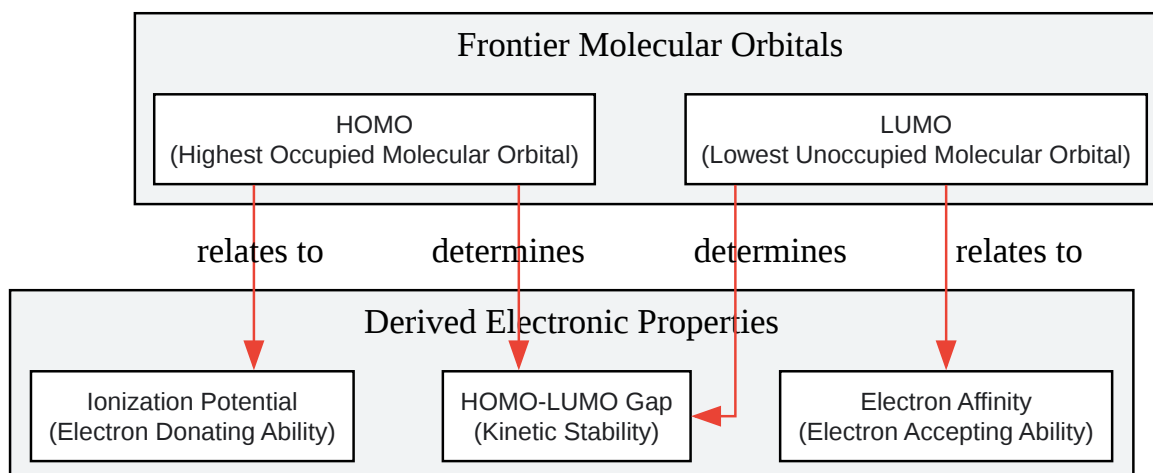
Detailed Experimental and Computational Protocols

A standard computational protocol for this molecule would be as follows:

- **Initial Structure:** The initial 3D coordinates of **2-Methyl-3-phenylbutanoic acid** would be obtained from a database such as PubChem.[\[1\]](#)[\[2\]](#)
- **Computational Method:** DFT calculations would be performed using a popular functional, such as B3LYP, which is known to provide reliable results for organic molecules.
- **Basis Set:** A Pople-style basis set, such as 6-31G(d,p), would be employed to describe the atomic orbitals.
- **Geometry Optimization:** The initial structure would be optimized to find the minimum energy conformation. The optimization would be considered complete when the forces on the atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.
- **Frequency Analysis:** Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to simulate the infrared spectrum.
- **Software:** All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or GAMESS.

Logical Relationships in Molecular Orbital Analysis

The relationship between key molecular orbitals and the resulting electronic properties can be visualized to understand the molecule's chemical behavior.



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Caption: Relationship between frontier orbitals and electronic properties.

Conclusion

While a dedicated computational study on **2-Methyl-3-phenylbutanoic acid** is not yet available in the scientific literature, this guide provides a comprehensive framework for how such an investigation would be conducted. The methodologies and data presentation formats outlined here represent the standard practices in the field of computational chemistry. The insights gained from such calculations would be invaluable for understanding the molecule's structure, stability, and reactivity, which are critical aspects for its potential applications in drug development and materials science. Further research is warranted to perform these calculations and validate the theoretical models with experimental data.

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References

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